4-(2-Fluoro-4-methoxyphenyl)piperidine
Description
Contextualization of Piperidine (B6355638) Derivatives in Contemporary Chemical and Medicinal Research
Piperidine derivatives are a significant class of compounds in the pharmaceutical industry, featuring in a vast number of approved drugs. nih.govnih.gov Their prevalence stems from their ability to interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The conformational flexibility of the piperidine ring, coupled with the basicity of the nitrogen atom, allows for specific interactions within the binding pockets of these targets. This has led to their successful application in treating a range of conditions, particularly those affecting the central nervous system (CNS), such as depression and psychosis. nih.govgoogle.comgoogle.com
The introduction of fluorine atoms into piperidine-containing molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. nih.gov Fluorine's high electronegativity and small size can influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to its target. nih.gov
Rationale for Academic Investigation of 4-(2-Fluoro-4-methoxyphenyl)piperidine
The specific substitution pattern of this compound, featuring a fluorinated and methoxylated phenyl ring at the 4-position of the piperidine core, suggests a focused investigation into its potential as a modulator of CNS targets. The 4-arylpiperidine motif is a common feature in compounds targeting monoamine transporters, such as the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). nih.govgoogle.com Imbalances in the levels of these neurotransmitters are implicated in various neurological and psychiatric disorders.
The presence of a fluorine atom at the ortho position of the phenyl ring and a methoxy (B1213986) group at the para position is a deliberate design element. This substitution can influence the electronic properties of the aromatic ring and its orientation within a receptor binding site, potentially leading to enhanced potency and selectivity. The investigation of such specifically substituted piperidine derivatives is driven by the continuous need for new therapeutic agents with improved efficacy and fewer side effects for treating CNS disorders. nih.gov
Overview of Key Research Areas and Objectives for this compound
Research into this compound and its derivatives primarily focuses on their potential as CNS-active agents. The key objectives of this research include:
Synthesis and Structural Analysis: Developing efficient synthetic routes to produce the compound and its analogs. This includes methods for introducing the fluorophenyl moiety onto the piperidine ring.
Pharmacological Evaluation: Assessing the binding affinity and functional activity of the compound at various CNS receptors, particularly the serotonin and dopamine transporters. google.com
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure to understand how different functional groups influence biological activity. This helps in optimizing the lead compound for improved potency and selectivity.
Neuroleptic and Antidepressant Potential: Investigating the compound's potential to treat psychoses and depression by studying its effects in relevant preclinical models. google.com
The ultimate goal of this research is to identify novel drug candidates with superior therapeutic profiles for the management of complex neurological and psychiatric conditions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-fluoro-4-methoxyphenyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-15-10-2-3-11(12(13)8-10)9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXQKHNNOMKRCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CCNCC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 2 Fluoro 4 Methoxyphenyl Piperidine and Analogues
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com For 4-(2-Fluoro-4-methoxyphenyl)piperidine, the most logical disconnection is at the C-C bond between the piperidine (B6355638) ring and the fluoro-methoxyphenyl group. This approach identifies two primary precursors: a suitably functionalized piperidine synthon and an activated 2-fluoro-4-methoxyphenyl synthon.
This retrosynthetic disconnection points toward a convergent synthesis, where the two key fragments are prepared separately and then joined in a final key step, often a cross-coupling reaction.
Synthesis of Substituted Aryl Moieties: 2-Fluoro-4-methoxyphenyl Unit
The 2-fluoro-4-methoxyphenyl moiety is typically prepared as a boronic acid or its ester derivative to facilitate modern cross-coupling reactions. 2-Fluoro-4-methoxyphenylboronic acid is a versatile reagent in Suzuki-Miyaura coupling due to its stability, commercial availability, and compatibility with a wide range of reaction conditions. chemimpex.com Its unique electronic properties, conferred by the fluorine and methoxy (B1213986) groups, enhance its reactivity and selectivity in palladium-catalyzed processes, making it a crucial building block for creating complex biaryl compounds found in pharmaceuticals and agrochemicals. chemimpex.com
Strategies for Piperidine Ring Formation
The piperidine ring is a ubiquitous N-heterocycle in pharmaceuticals. chemrxiv.org Its formation can be achieved through various strategies, broadly categorized into cyclization of acyclic precursors and modification of pre-existing heterocyclic rings.
Key strategies include:
Intramolecular Cyclization: This involves the formation of a C-N bond in an appropriately functionalized linear precursor. For example, the cyclization of amino alcohols or the reductive amination of dicarbonyl compounds.
Hydrogenation of Pyridine (B92270) Derivatives: The catalytic hydrogenation of pyridines is a direct and atom-economical method to produce the saturated piperidine core. nih.govabo.fi This method is widely used industrially but can be challenging when sensitive functional groups are present.
Multicomponent Reactions: Reactions like the Petrenko-Kritschenko piperidone synthesis allow for the construction of the 4-piperidone core from simpler acyclic components such as an aldehyde, a β-ketoester, and an amine in a single step. wikipedia.org
Established and Evolving Synthetic Routes to Arylpiperidines
The construction of the arylpiperidine framework has evolved from classical multi-step sequences to highly efficient catalytic methods that offer greater control and versatility.
Classical Organic Synthesis Approaches for Piperidine Scaffolds
Historically, the synthesis of piperidine scaffolds relied on robust, multi-step methods. A prominent classical approach to the key intermediate, N-substituted-4-piperidone, is the Dieckmann condensation. This intramolecular reaction involves the cyclization of a diester, typically derived from a Michael addition of a primary amine (like benzylamine) to two equivalents of an acrylate ester (e.g., methyl acrylate), followed by hydrolysis and decarboxylation to yield the 4-piperidone. patsnap.comgoogle.com While effective, this method often suffers from poor atom economy due to the decarboxylation step. google.com
Another classical approach is the Petrenko-Kritschenko piperidone synthesis, a multicomponent reaction that condenses an aldehyde, a 1,3-dicarbonyl compound, and ammonia or a primary amine to directly form the 4-piperidone ring. wikipedia.org
Modern Catalytic Methodologies for C-C and C-N Bond Formation
Modern synthetic chemistry heavily relies on transition-metal catalysis to forge C-C and C-N bonds with high efficiency and selectivity.
Hydrogenation: Catalytic hydrogenation of pyridine derivatives is a fundamental method for synthesizing the piperidine core. Various catalysts, including rhodium and iridium-based systems, have been developed to perform this transformation under increasingly mild conditions, enhancing functional group tolerance. chemrxiv.orgnih.gov Recent advancements have even demonstrated electrocatalytic hydrogenation at ambient temperature and pressure, offering a more sustainable alternative to traditional high-pressure methods. nih.govacs.org
| Catalyst System | Key Features | Conditions | Advantages |
|---|---|---|---|
| Heterogeneous (e.g., Pd/C, Rh/C) | Widely used, robust | High pressure H₂, high temperature | Scalable, catalyst easily removed |
| Homogeneous Iridium(III) | High chemoselectivity | Ionic hydrogenation | Tolerates sensitive groups (nitro, bromo, azido) chemrxiv.org |
| Electrocatalytic (e.g., Rh on Carbon) | Sustainable approach | Ambient temperature and pressure | High current efficiency, avoids H₂ gas nih.govacs.org |
Metal-Catalyzed Cross-Coupling: The formation of the crucial aryl-piperidine bond is most effectively achieved through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This is one of the most versatile methods, reacting an organoboron compound (like 2-fluoro-4-methoxyphenylboronic acid) with an organic halide (such as a 4-halopiperidine derivative). libretexts.org The reaction is known for its mild conditions, tolerance of numerous functional groups, and the environmental benignity of its boron-based reagents. youtube.com The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. libretexts.orgyoutube.com
Negishi Coupling: This reaction provides a powerful alternative, coupling an organozinc reagent with an organic halide. acs.orgacs.orgnih.gov The synthesis of 4-arylpiperidines can be achieved by coupling a 4-piperidylzinc iodide with various aryl halides. acs.orgacs.orgnih.gov This method is particularly useful for substrates where Suzuki coupling may be less effective and is compatible with sensitive functional groups like esters and ketones. acs.org
| Reaction | Piperidine Reagent | Aryl Reagent | Catalyst (Typical) | Key Advantages |
|---|---|---|---|---|
| Suzuki-Miyaura | 4-Halopiperidine or triflate | Arylboronic acid/ester | Pd(0) complexes | High functional group tolerance, stable reagents libretexts.orgyoutube.com |
| Negishi | 4-Piperidylzinc halide | Aryl halide or triflate | Pd(0) complexes (+ Cu(I) cocatalyst) | High reactivity of organozinc, useful for complex fragments acs.orgacs.org |
Enantioselective Synthesis Strategies for Chiral Piperidine Derivatives
The synthesis of single-enantiomer piperidine derivatives is of paramount importance, as the biological activity of chiral molecules often resides in only one enantiomer. Several strategies have been developed to achieve this.
Asymmetric Catalysis: Rhodium-catalyzed asymmetric reactions have emerged as a powerful tool. For instance, the asymmetric reductive Heck reaction of arylboronic acids with partially reduced pyridines can generate enantioenriched 3-aryl-tetrahydropyridines, which are then reduced to chiral 3-arylpiperidines. snnu.edu.cnacs.org Another approach involves the asymmetric reductive transamination of pyridinium salts using a chiral primary amine and a rhodium catalyst, which induces chirality in the final piperidine product without needing a chiral catalyst. dicp.ac.cn
Chemo-enzymatic Methods: Combining chemical synthesis with biocatalysis offers a sustainable route to chiral piperidines. A stereoselective one-pot cascade using an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereo-defined piperidines, a strategy successfully applied to the synthesis of the antipsychotic drug Preclamol. nih.gov
Exocyclic Chirality Induction: Chiral amines can be used in multicomponent reactions to induce chirality in the newly formed piperidine ring. This strategy, based on exocyclic stereochemical control, can lead to the formation of enantiomerically pure substituted piperidines in a highly efficient, one-pot process. acs.org
These advanced methodologies provide access to a diverse range of structurally complex and stereochemically defined piperidine analogues for further investigation in drug discovery and development.
Chemical Derivatization and Functionalization Strategies for this compound
N-Substitution Reactions on the Piperidine Nitrogen
The secondary amine of the piperidine ring in this compound is a primary site for functionalization. N-substitution reactions are commonly employed to introduce a wide variety of substituents, thereby modulating the compound's physicochemical properties, such as basicity, lipophilicity, and molecular weight, which in turn can influence its pharmacokinetic and pharmacodynamic profile. Key N-substitution strategies include N-alkylation, N-arylation, N-acylation, and reductive amination.
N-Alkylation: This is a fundamental transformation for introducing alkyl groups onto the piperidine nitrogen. The reaction typically involves the treatment of this compound with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base. The choice of base and solvent is crucial for achieving optimal yields and minimizing side reactions, such as quaternary ammonium salt formation. Common bases include potassium carbonate (K₂CO₃) and triethylamine (Et₃N), while polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often employed.
| Alkylating Agent | Base | Solvent | Product |
| Methyl iodide | K₂CO₃ | Acetonitrile | 1-Methyl-4-(2-fluoro-4-methoxyphenyl)piperidine |
| Ethyl bromide | Et₃N | DMF | 1-Ethyl-4-(2-fluoro-4-methoxyphenyl)piperidine |
| Benzyl chloride | K₂CO₃ | Acetonitrile | 1-Benzyl-4-(2-fluoro-4-methoxyphenyl)piperidine |
N-Arylation: The introduction of an aryl or heteroaryl group at the piperidine nitrogen is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction involves the coupling of this compound with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphines often providing the best results.
| Arylating Agent | Catalyst/Ligand | Base | Solvent | Product |
| Bromobenzene | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 1-Phenyl-4-(2-fluoro-4-methoxyphenyl)piperidine |
| 2-Chloropyridine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 1-(Pyridin-2-yl)-4-(2-fluoro-4-methoxyphenyl)piperidine |
N-Acylation: Acyl groups can be readily introduced by reacting this compound with acylating agents such as acyl chlorides or anhydrides. These reactions are typically carried out in the presence of a base, like triethylamine or pyridine, to neutralize the hydrogen halide byproduct. N-acylation is a versatile method for introducing a wide range of functional groups and for the synthesis of amide derivatives.
| Acylating Agent | Base | Solvent | Product |
| Acetyl chloride | Triethylamine | Dichloromethane | 1-Acetyl-4-(2-fluoro-4-methoxyphenyl)piperidine |
| Benzoic anhydride | Pyridine | Dichloromethane | 1-Benzoyl-4-(2-fluoro-4-methoxyphenyl)piperidine |
Reductive Amination: This powerful one-pot reaction allows for the introduction of a substituted alkyl group onto the piperidine nitrogen. The process involves the reaction of this compound with an aldehyde or a ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation due to its mildness and selectivity.
| Carbonyl Compound | Reducing Agent | Solvent | Product |
| Formaldehyde | NaBH(OAc)₃ | Dichloroethane | 1-Methyl-4-(2-fluoro-4-methoxyphenyl)piperidine |
| Acetone | NaBH(OAc)₃ | Dichloroethane | 1-Isopropyl-4-(2-fluoro-4-methoxyphenyl)piperidine |
| Cyclohexanone | NaBH(OAc)₃ | Dichloroethane | 1-Cyclohexyl-4-(2-fluoro-4-methoxyphenyl)piperidine |
Modifications of the Fluorinated Methoxyphenyl Moiety
The 2-fluoro-4-methoxyphenyl ring of the parent compound offers additional opportunities for structural diversification. Modifications to this moiety can significantly impact electronic properties and potential interactions with biological targets. Key strategies include demethylation of the methoxy group and electrophilic or nucleophilic substitution on the aromatic ring.
Demethylation: The methoxy group can be cleaved to unveil a phenolic hydroxyl group. This transformation is typically achieved using strong Lewis acids, with boron tribromide (BBr₃) being a common reagent. The resulting phenol can serve as a handle for further functionalization, such as etherification or esterification, or it may be a key pharmacophoric feature itself.
Electrophilic Aromatic Substitution: The electron-donating nature of the methoxy group and, to a lesser extent, the fluorine atom, activates the aromatic ring towards electrophilic substitution. The directing effects of these substituents will influence the position of the incoming electrophile. The methoxy group is a strong ortho, para-director, while the fluorine atom is a weak ortho, para-director. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. The regioselectivity of these reactions will be dictated by the combined electronic and steric effects of the existing substituents.
Nucleophilic Aromatic Substitution: While less common for electron-rich aromatic rings, nucleophilic aromatic substitution (SₙAr) can be a viable strategy, particularly due to the presence of the fluorine atom which can act as a leaving group under certain conditions. The success of SₙAr reactions on this scaffold would typically require the introduction of a strong electron-withdrawing group on the ring or the use of very strong nucleophiles.
Advanced Spectroscopic and Computational Characterization Methodologies
Application of Advanced Spectroscopic Techniques in Structural Elucidation (e.g., NMR, Mass Spectrometry, X-ray Crystallography)
Spectroscopic methods are indispensable for the unambiguous determination of a molecule's chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the molecular framework in solution. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the connectivity of atoms can be established.
For 4-(2-Fluoro-4-methoxyphenyl)piperidine, the ¹H NMR spectrum would feature distinct signals corresponding to the protons on the piperidine (B6355638) ring and the substituted phenyl group. The protons on the piperidine ring typically appear in the aliphatic region, while the aromatic protons are found further downfield. chemicalbook.com The methoxy (B1213986) group (-OCH₃) would present as a sharp singlet. The fluorine atom introduces additional complexity through ¹H-¹⁹F and ¹³C-¹⁹F coupling.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms attached to electronegative atoms like fluorine, oxygen, and nitrogen exhibit characteristic chemical shifts. For instance, in a related compound, methyl 3-(2,6-dichloro-4-(2-fluoro-4-methoxyphenyl)pyridin-3-yl)propanoate, the carbons of the 2-fluoro-4-methoxyphenyl moiety were clearly assigned. biorxiv.org
NMR is also crucial for conformational analysis, as the coupling constants between protons on the piperidine ring can help determine the preferred chair conformation and the axial or equatorial orientation of the phenyl substituent. nih.govresearchgate.net
Illustrative NMR Data for a Substituted Phenylpiperidine Scaffold
| Assignment | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |
|---|---|---|
| Piperidine CH (aromatic attached) | ~ 2.8 - 3.2 | ~ 40 - 45 |
| Piperidine CH₂ (axial) | ~ 1.6 - 1.8 | ~ 30 - 35 |
| Piperidine CH₂ (equatorial) | ~ 1.8 - 2.0 | ~ 30 - 35 |
| Piperidine NH | Variable | - |
| Methoxy (-OCH₃) | ~ 3.8 | ~ 55.5 |
| Aromatic CH (ortho to OCH₃) | ~ 6.7 | ~ 103 (d, JCF ≈ 25 Hz) |
| Aromatic CH (meta to OCH₃) | ~ 7.1 (t) | ~ 111 |
| Aromatic C-F | - | ~ 161 (d, JCF ≈ 245 Hz) |
| Aromatic C-OCH₃ | - | ~ 159 |
Note: This table is illustrative, based on general principles and data from related compounds. chemicalbook.combiorxiv.orgrsc.org The exact chemical shifts and coupling constants (J) would require experimental measurement for this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), can measure the mass-to-charge ratio (m/z) with high precision. nih.gov This allows for the calculation of an exact molecular formula, which serves as a definitive confirmation of the compound's identity. For this compound (C₁₂H₁₆FNO), the expected exact mass would be calculated and compared against the experimental value. biorxiv.org
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles. For piperidine derivatives, X-ray analysis can unambiguously establish the chair conformation of the piperidine ring and the axial or equatorial disposition of its substituents. nih.gov While a powerful tool, its application is contingent on the ability to grow a single crystal of suitable quality. Comparing a crystal structure with a computationally optimized geometry can validate the theoretical models used. tandfonline.com
Computational Chemistry and In Silico Methodologies in Compound Analysis
Computational chemistry offers powerful predictive tools that complement experimental data, providing deep insights into the structural, electronic, and energetic properties of molecules.
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure
Density Functional Theory (DFT) is a robust quantum mechanical method used to model the electronic structure of molecules. tandfonline.com By employing functionals like B3LYP or M06-2X with an appropriate basis set (e.g., 6-311+G(2d,p)), the geometry of this compound can be optimized to find its lowest energy conformation. tandfonline.comresearchgate.net These calculations yield important data such as bond lengths, bond angles, and dihedral angles, which can be compared with experimental results from X-ray crystallography to assess the accuracy of the computational method.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap implies the opposite. researchgate.net For this compound, FMO analysis can identify the regions of the molecule most likely to participate in chemical reactions.
Key Concepts of Frontier Molecular Orbital (FMO) Theory
| Orbital/Concept | Description | Significance |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons. The energy of the HOMO is related to the ionization potential. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons. The energy of the LUMO is related to the electron affinity. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates kinetic stability, chemical reactivity, and the energy of electronic transitions. A larger gap correlates with higher stability. researchgate.net |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict how a molecule will interact with other species. It maps the electrostatic potential onto the molecule's electron density surface. uni-muenchen.de The MEP surface is color-coded to indicate different charge regions: red typically signifies areas of negative electrostatic potential (electron-rich, attractive to electrophiles), while blue represents areas of positive potential (electron-poor, attractive to nucleophiles). researchgate.net For this compound, the MEP surface would likely show negative potential (red/yellow) around the electronegative fluorine and oxygen atoms, as well as the lone pair of the piperidine nitrogen, highlighting these as potential sites for hydrogen bonding or electrophilic attack.
Conformational Analysis and Energy Landscape Exploration
The piperidine ring is known to adopt a low-energy chair conformation. However, the substituent at the 4-position can exist in either an axial or an equatorial position, leading to two distinct chair conformers. The study of fluorinated piperidines has revealed that the conformational preference is governed by a complex balance of steric repulsion, electrostatic interactions (such as charge-dipole), and hyperconjugation. researchgate.netd-nb.info
The presence of the fluorine atom on the phenyl ring introduces significant electronic effects that can influence the stability of these conformers. Computational studies, often using DFT, are employed to calculate the relative energies of the axial and equatorial conformers in both the gas phase and in different solvents (using models like the Polarizable Continuum Model, PCM). researchgate.net These theoretical findings are often corroborated by experimental NMR studies. nih.gov Understanding the conformational landscape is critical, as the three-dimensional shape of the molecule dictates how it interacts with biological targets. The interplay of these subtle forces makes the conformational analysis of fluorinated piperidines a rich area of study. researchgate.net
Medicinal Chemistry and Preclinical Pharmacological Research on 4 2 Fluoro 4 Methoxyphenyl Piperidine
Structure-Activity Relationship (SAR) Studies of 4-(2-Fluoro-4-methoxyphenyl)piperidine Analogues
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds by identifying the chemical features responsible for their biological effects. nih.gov For analogues of this compound, research has focused on modifying various parts of the molecule to enhance potency and selectivity for specific biological targets. nih.gov
The biological activity of piperidine (B6355638) derivatives is highly sensitive to the nature and position of substituents on both the phenyl and piperidine rings.
Phenyl Ring Substitutions: The substitution pattern on the phenyl ring is a key determinant of activity. In studies of related phenylpiperidine and phenylpiperazine analogues, halogen substitutions, such as fluorine and chlorine, have been shown to be critical for potency. nih.govnih.govpolyu.edu.hk For instance, in a series of inhibitors targeting 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, a 4-fluorophenyl substitution showed lower potency compared to a 4-chlorophenyl analogue, which had activity comparable to the lead compound. nih.gov The presence of a halogen on the fluorophenyl moiety was found to be essential for inhibitory effects on equilibrative nucleoside transporters (ENTs). polyu.edu.hk
The methoxy (B1213986) group also plays a significant role. In studies of dipeptidyl peptidase-4 (DPP-IV) inhibitors, the presence of a methoxy group was found to increase the lipophilicity and activity of the compounds. mdpi.com Conversely, replacing the ortho-methoxy group in WAY100635 analogues with larger fluoroalkoxy groups did not significantly alter pharmacology, but the O-desmethyl (hydroxyl) analogue proved to be a more potent antagonist at serotonin (B10506) 5-HT1A receptors. nih.gov
Piperidine Ring and N-Substitutions: Modifications to the piperidine ring and its nitrogen substituent are common strategies to modulate pharmacological profiles. In research on dopamine (B1211576) transporter (DAT) and serotonin transporter (5HT) ligands, altering the alkyl chain length and introducing different substituents on the piperidine nitrogen were used to optimize activity and selectivity. nih.gov For atypical DAT inhibitors, replacing a piperazine (B1678402) ring with a piperidine system was well-tolerated for DAT binding and led to improved metabolic stability. nih.gov The design of novel derivatives often involves adding various functional groups to the core structure to balance drug-likeness and inhibitory efficiency. nih.gov
The following table summarizes the effects of various substitutions on the biological activity of related piperidine structures.
| Compound Series | Substitution Site | Substituent | Observed Effect on Activity | Reference(s) |
| MenA Inhibitors | Phenyl Ring (para-position) | 4-Fluoro | Lower potency (IC50 = 33 ± 5 µM) | nih.gov |
| MenA Inhibitors | Phenyl Ring (para-position) | 4-Chloro | Potency comparable to lead (IC50 = 22 ± 3 µM) | nih.gov |
| 5-HT1A Ligands | Phenyl Ring (ortho-position) | O-desmethyl (hydroxyl) | Most potent antagonist in the series | nih.gov |
| DPP-IV Inhibitors | Phenyl Ring | Methoxy group | Increased lipophilicity and activity | mdpi.com |
| DAT Inhibitors | Alicyclic Amine | Piperidine (vs. Piperazine) | Improved metabolic stability, retained DAT affinity | nih.gov |
Stereochemistry often has a profound impact on the pharmacological activity of chiral compounds, with biological activity frequently residing in a single enantiomer. acs.org For piperidine-containing molecules, the spatial orientation of substituents can dictate the interaction with a biological target.
In the development of potential atypical antipsychotic agents, the resolved enantiomers of a lead compound were evaluated. nih.gov While significant differences were not observed in most tests, the R(+) enantiomer was found to be up to 11-fold more potent than its S(-) antipode in binding to sigma sites. nih.gov Similarly, in the discovery of the NK1 receptor antagonist Vestipitant, a C-phenylpiperazine derivative, the specific stereochemistry—(S) at the phenyl-substituted carbon and (R) at a chiral center in the side chain—was critical for achieving high in vitro potency and selectivity. nih.gov This highlights the importance of controlling stereochemistry to optimize the pharmacological profile of new chemical entities.
Bioisosterism, the strategy of exchanging a functional group with another that has similar physicochemical or topological properties, is a widely used tactic in drug design to improve potency, alter selectivity, modify pharmacokinetics, or reduce toxicity. cambridgemedchemconsulting.comu-tokyo.ac.jp
Fluorine as a Bioisostere: The replacement of a hydrogen atom with fluorine is a common bioisosteric substitution. u-tokyo.ac.jpnih.gov The C-F bond is strong and resistant to metabolic cleavage, and fluorine's electron-withdrawing nature can reduce the potential for oxidative metabolism. cambridgemedchemconsulting.com In many series of compounds, fluoro-substituted analogues have been found to be among the most active and selective. nih.gov
Other Bioisosteric Replacements: The methoxy group (-OCH₃) can sometimes be considered a bioisostere for other small groups like hydroxyl (-OH) or even fluorine (-F), although their electronic properties differ. cambridgemedchemconsulting.com The goal is to create a new molecule with similar biological properties to the parent compound. cambridgemedchemconsulting.com For example, replacing a phenyl ring with a bioisosteric heterocycle like pyridyl or thiophene (B33073) is a common strategy to modulate properties. cambridgemedchemconsulting.com In the context of this compound analogues, replacing the phenyl ring or modifying the methoxy and fluoro groups with appropriate bioisosteres could be a viable strategy to fine-tune activity and selectivity. For instance, a methanesulfonamide (B31651) group has been successfully used as a bioisosteric replacement for a hydroxyl group in some dopamine D2 receptor ligands. u-tokyo.ac.jp
Molecular Target Identification and Validation Approaches
Identifying the molecular targets of a compound is fundamental to understanding its mechanism of action and potential therapeutic applications. mdpi.com This process often involves a combination of computational prediction and experimental validation. csic.es
Computational methods are powerful tools in modern drug discovery for identifying potential biological targets for small molecules. mdpi.comnih.gov
Virtual Screening and Molecular Docking: Virtual screening involves docking a library of compounds into the three-dimensional structure of a potential protein target to predict binding affinity and mode. mdpi.comresearchgate.net This approach helps prioritize compounds for synthesis and testing. nih.gov For piperidine derivatives, molecular docking studies have been used to predict interactions with targets like the main protease of SARS-CoV-2, various cancer-related proteins, and microbial enzymes. nih.govnih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.comnih.gov For example, docking studies of carbohydrazide (B1668358) derivatives identified hydrogen bonds with key residues in the active site of the DPP-IV enzyme. mdpi.com
Pharmacophore Modeling: Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. mdpi.com A pharmacophore model can then be used to screen large compound databases to find novel scaffolds that match the required features. mdpi.commdpi.com This method is particularly useful when the precise structure of the target protein is unknown but a set of active ligands has been identified. mdpi.com
These in silico approaches not only help in identifying primary targets but can also predict off-target effects and polypharmacology, where a drug interacts with multiple targets. mdpi.comcsic.es
| Methodology | Description | Application Example | Reference(s) |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | Predicting binding of piperidine derivatives to the SARS-CoV-2 main protease. | nih.govnih.govnih.gov |
| Virtual Screening | Computationally screens large libraries of compounds against a target. | Identifying potential DPP-IV inhibitors from a library of carbohydrazide derivatives. | mdpi.commdpi.com |
| Pharmacophore Modeling | Defines the essential spatial arrangement of features for biological activity. | Developing models for HPPD inhibitors to screen for new active compounds. | mdpi.commdpi.com |
| In Silico ADMET | Predicts the absorption, distribution, metabolism, excretion, and toxicity properties of a molecule. | Evaluating drug-like characteristics of novel piperidin-4-one compounds. | nih.govnih.gov |
Following computational predictions, experimental assays are required to confirm direct binding and functional modulation of the identified target. csic.es
Biochemical Assays: Biochemical assays directly measure the effect of a compound on the activity of a purified protein, such as an enzyme or receptor. Enzyme inhibition assays are commonly used to determine a compound's potency, often expressed as an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). nih.gov For example, the inhibitory potential of piperidine derivatives against the M. tuberculosis enzyme MenA was quantified using an enzymatic assay that measured the formation of the product. nih.gov Similarly, receptor binding assays, using radiolabeled ligands, are employed to determine the affinity of a compound for a specific receptor. nih.gov
Biophysical Assays: Biophysical techniques provide direct evidence of ligand binding to a target protein. Fluorescence Polarization (FP) is one such method that can measure binding by detecting changes in the rotation of a fluorescently labeled molecule upon binding to a larger protein. nih.gov Another technique is Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, which measures the change in a protein's melting temperature (Tₘ) upon ligand binding. nih.gov An increase in Tₘ indicates that the ligand stabilizes the protein, confirming a direct interaction. nih.gov These methods are valuable for validating hits from primary screens and confirming that a compound's biological effect is due to direct engagement with the predicted target. csic.esnih.gov
Ligand-Receptor Interaction Analysis through Molecular Docking and Molecular Dynamics Simulations
Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in elucidating the binding modes of this compound derivatives with their biological targets. These computational methods provide critical insights into the structure-activity relationships (SAR) that govern ligand-receptor interactions.
Molecular docking studies have been employed to predict the binding affinity and orientation of piperidine-based ligands within the active site of various receptors. For instance, in the development of novel inhibitors, docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and receptor residues. The 2-fluoro-4-methoxyphenyl moiety can play a crucial role in these interactions. The methoxy group may act as a hydrogen bond acceptor, while the fluorine atom can modulate the electronic properties of the phenyl ring and form specific halogen bonds or other favorable interactions. fip.orgcsfarmacie.cz
One study on piperidine carboxamide derivatives as Anaplastic Lymphoma Kinase (ALK) inhibitors utilized molecular docking to identify a lead compound with high inhibitory activity. arabjchem.org The docking results, combined with MD simulations, provided evidence of a stable binding conformation and superior affinity for the target protein's active site. arabjchem.org MD simulations further refine the understanding of the dynamic nature of the ligand-receptor complex, assessing the stability of the binding pose over time and revealing conformational changes that may occur upon ligand binding. These computational analyses are crucial for the rational design of new derivatives with improved potency and selectivity. arabjchem.org
Preclinical Pharmacological Investigations of this compound Derivatives
The therapeutic potential of derivatives incorporating the this compound scaffold has been explored across various disease areas. Preclinical investigations, encompassing in vitro and in vivo studies, are essential for characterizing their pharmacological profiles.
In vitro assays are fundamental for determining the potency and selectivity of new chemical entities. Receptor binding assays, which measure the affinity of a compound for its target, are a cornerstone of this process. Derivatives of the this compound core have been evaluated against a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. europeanpharmaceuticalreview.com
For example, a series of 4,4-difluoropiperidine (B1302736) ether-based compounds were developed as dopamine D4 receptor antagonists. nih.gov Structure-activity relationship studies led to the identification of a compound with exceptional binding affinity (Ki = 0.3 nM) and over 2000-fold selectivity against other dopamine receptor subtypes (D1, D2, D3, and D5). nih.gov Similarly, N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (ACP-103), a piperidine derivative, was identified as a potent 5-HT2A receptor inverse agonist with a pKi of 9.3 in membrane binding assays. nih.gov
The results from these assays are often presented in tabular format to compare the activity of different derivatives.
Table 1: In Vitro Receptor Binding Affinities of Selected Piperidine Derivatives
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity |
| 14a | Dopamine D4 | 0.3 | >2000-fold vs. D1, D2, D3, D5 |
| ACP-103 | 5-HT2A | 0.5 (pKi = 9.3) | High |
Data sourced from references nih.govnih.gov.
Enzyme inhibition assays are also crucial for characterizing compounds that target specific enzymes. For instance, piperidine derivatives have been investigated as potential tyrosinase inhibitors for applications in skin pigmentation disorders.
Following promising in vitro results, lead compounds are advanced to in vivo studies to assess their efficacy in animal models of human diseases. These studies provide crucial information on whether the compound can produce the desired therapeutic effect in a living organism.
For instance, the piperidine derivative ACP-103, identified as a potent 5-HT2A inverse agonist in vitro, demonstrated a pharmacological profile in vivo consistent with potential utility as an antipsychotic agent. nih.gov Another example involves Vacquinol-1, a quinoline (B57606) methanol (B129727) derivative containing a piperidine moiety, which has shown oncolytic efficacy in glioblastoma models. nih.gov Studies on the individual stereoisomers of Vacquinol-1 revealed that they possess distinct pharmacodynamic features, highlighting the importance of stereochemistry in in vivo activity. nih.gov
The study of pharmacokinetics (PK), which describes the absorption, distribution, metabolism, and excretion (ADME) of a drug, and pharmacodynamics (PD), which relates drug concentration to its effect, is critical in preclinical development. The this compound moiety can significantly influence a molecule's PK/PD profile. The fluorine substitution, for example, is often used to enhance metabolic stability and improve membrane permeability. mdpi.com
However, challenges can arise. A series of potent and selective 4,4-difluoropiperidine ether-based dopamine D4 receptor antagonists were found to have poor microsomal stability and high plasma protein binding, which could limit their in vivo efficacy despite their high in vitro potency. nih.gov In contrast, studies on fluorinated drugs have shown that they can have favorable elimination profiles, with a significant portion of the drug excreted in feces and urine. mdpi.com The stereochemistry of piperidine derivatives has also been shown to govern their in vivo pharmacokinetic features. nih.gov
Ligand Design Strategies for Optimizing Therapeutic Potential
The optimization of lead compounds is a key objective in medicinal chemistry. For derivatives of this compound, various ligand design strategies are employed to enhance their therapeutic potential.
Rational drug design relies on an understanding of the target structure and the SAR of a chemical series to make informed modifications. nih.gov The piperidine scaffold is a privileged structure in drug design due to its ability to adopt various conformations and present substituents in specific spatial orientations. nih.gov
Several key principles are applied to optimize piperidine-containing ligands:
Chirality: Introducing chiral centers into the piperidine ring can significantly impact biological activity and selectivity. thieme-connect.comcolab.wsthieme-connect.comresearchgate.net The different stereoisomers of a compound can exhibit vastly different affinities for their target and have distinct pharmacokinetic properties. nih.gov
Substitution Pattern: The position and nature of substituents on both the piperidine ring and the phenyl ring are critical. The 2-fluoro and 4-methoxy substitutions on the phenyl ring are prime examples of how specific groups can be used to modulate electronic and steric properties to improve target engagement and ADME profiles. arabjchem.orgnih.govdoi.org
Conformational Restriction: Modifying the piperidine core to restrict its conformational flexibility can lock the molecule into a bioactive conformation, leading to increased potency and selectivity. This can be achieved through the introduction of additional rings or bulky substituents.
Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can improve the compound's properties without significantly altering its interaction with the target. For example, the strategic use of fluorine can block metabolic sites and improve oral bioavailability. mdpi.com
By systematically applying these principles, medicinal chemists can fine-tune the properties of this compound derivatives to develop safer and more effective therapeutic agents.
Fragment-Based and Structure-Based Drug Design Approaches
Fragment-based drug design (FBDD) and structure-based drug design (SBDD) are powerful contemporary strategies for the discovery and optimization of lead compounds. nih.gov FBDD typically involves screening libraries of low-molecular-weight fragments (often adhering to the "Rule of Three") to identify those that bind to a biological target. nih.gov These initial hits, though usually exhibiting weak affinity, provide high-quality starting points for optimization into more potent, drug-like molecules through processes of fragment growing, linking, or merging. nih.gov
The this compound moiety represents a valuable, albeit more complex, fragment or scaffold for use in such design campaigns. The fluorophenyl group can serve as a key recognition element, engaging in specific interactions within a target's binding site. For instance, the fluorine atom can form favorable halogen bonds or other non-covalent interactions, while the methoxy group can act as a hydrogen bond acceptor. The piperidine ring itself offers vectors for chemical elaboration, allowing for the systematic exploration of the surrounding chemical space to enhance potency and selectivity.
In SBDD, high-resolution structural information of a target protein, often obtained through X-ray crystallography or cryo-electron microscopy, is used to guide the design of ligands. The this compound scaffold can be computationally docked into a target's active site to predict binding modes and affinities. This in silico modeling allows medicinal chemists to prioritize synthetic efforts on compounds with the highest predicted activity and to rationally design modifications that improve target engagement. For example, knowledge of the target's topography could guide the placement of functional groups on the piperidine nitrogen or at other positions to interact with specific amino acid residues.
While direct research on this compound in FBDD or SBDD is not extensively published, the principles are exemplified in the development of various piperidine-containing inhibitors. The strategic introduction of fluorine into drug candidates is a well-established method to enhance metabolic stability and binding affinity. mdpi.com The table below illustrates how modifications to the piperidine and its substituents, guided by these design principles, can influence biological activity in related series of compounds.
| Compound Series | Modification | Effect on Activity/Properties | Therapeutic Target Class |
|---|---|---|---|
| 4-Azaindole-2-piperidine derivatives | Introduction of electron-rich dimethoxy analog | Moderately active (8.96 µM) with improved metabolic clearance. dndi.org | Anti-parasitic (Trypanosoma cruzi) |
| 4-Azaindole-2-piperidine derivatives | Introduction of an unsaturated piperidine ring | Ten-fold increase in potency observed. dndi.org | Anti-parasitic (Trypanosoma cruzi) |
| Alicyclic amines for DAT inhibition | Replacement of piperazine with a piperidine ring | Well tolerated at the Dopamine Transporter (DAT) (Ki range = 3-382 nM) and showed improved metabolic stability. nih.gov | Dopamine Transporter (DAT) Inhibitors |
Development of Multi-Target Directed Ligands Incorporating the Piperidine Moiety
The multifactorial nature of complex diseases, such as Alzheimer's disease (AD) and other neurodegenerative disorders, has spurred the development of multi-target-directed ligands (MTDLs). nih.govresearchgate.net This approach aims to design a single chemical entity that can modulate multiple biological targets involved in the disease pathology, potentially offering a more effective therapeutic intervention. researchgate.net The piperidine ring is a frequently utilized scaffold in the design of MTDLs due to its versatility in linking different pharmacophoric elements. nih.govnih.gov
In the context of Alzheimer's disease, researchers have developed MTDLs that simultaneously inhibit cholinesterases (like acetylcholinesterase, AChE) and beta-secretase 1 (BACE1), two key enzymes in AD pathology. nih.gov The piperidine moiety can serve as a central scaffold to which fragments targeting these different enzymes are attached. For example, a fragment that binds to the catalytic or peripheral anionic site of AChE can be linked via the piperidine ring to another fragment that chelates metal ions or inhibits Aβ aggregation. nih.gov
A study on piperine-derived MTDLs for Alzheimer's disease showcased the potential of incorporating a piperidine-like structure into a multi-target framework. nih.gov The synthesized compounds were designed to inhibit cholinesterases, BACE1, and amyloid-beta (Aβ) aggregation. nih.gov One of the lead compounds, PD07, demonstrated significant inhibitory activity against these targets in vitro and improved cognitive function in animal models. nih.gov This highlights the utility of the piperidine core in constructing effective MTDLs.
The this compound structure is a prime candidate for inclusion in MTDL design. The substituted phenylpiperidine can act as a "cap group" or a core fragment that provides affinity for one target, while the piperidine nitrogen provides a convenient attachment point for a linker and a second pharmacophore directed at another target. The fluoromethoxy phenyl group itself could contribute to binding at targets such as the dopamine transporter, while derivatization of the piperidine could introduce activity at other targets like the serotonin transporter or sigma receptors, creating a compound with a polypharmacological profile. nih.gov
The table below provides examples of MTDLs and the targets they are designed to hit, illustrating the principles that could be applied to derivatives of this compound.
| MTDL Class/Compound | Target 1 | Target 2 | Therapeutic Area |
|---|---|---|---|
| Piperine-derived ligands (e.g., PD07) | Cholinesterases (AChE/BuChE) nih.gov | BACE1, Aβ aggregation nih.gov | Alzheimer's Disease |
| 1,3-Diphenylurea derivatives | β-secretase (BACE1) inhibitor nih.gov | Metal chelator nih.gov | Alzheimer's Disease |
| Tryptoline and tryptamine (B22526) triazole derivatives | β-secretase (BACE1) inhibitor nih.gov | Anti-amyloid aggregation nih.gov | Alzheimer's Disease |
| JJC8-091 analogues | Dopamine Transporter (DAT) nih.gov | Serotonin Transporter (SERT) nih.gov | Psychostimulant Use Disorders |
Emerging Research Avenues and Future Directions
Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of 4-(2-Fluoro-4-methoxyphenyl)piperidine Analogues
Machine learning algorithms, particularly deep learning, are increasingly employed to build predictive models for structure-activity relationships (SAR) and absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov For instance, group-based quantitative structure-activity relationship (GQSAR) models have been developed for piperidine (B6355638) derivatives to predict their inhibitory activity against specific targets, such as the p53-HDM2 interaction, which is crucial in many cancers. researchgate.net These models can screen virtual libraries of novel analogues of this compound, prioritizing those with the highest predicted potency and most favorable drug-like properties for synthesis and experimental testing.
Fragment-based drug discovery (FBDD) is another area where AI is making a significant impact. researchgate.net AI can analyze how different fragments, such as the 2-fluoro-4-methoxyphenyl group and the piperidine core, contribute to binding affinity and selectivity. This allows for the rational design of new analogues by combining fragments in novel ways to optimize interactions with a biological target. researchgate.net The integration of AI with ever-expanding biological datasets promises to accelerate advancements in human health in an unprecedented manner. eurekalert.org
Table 1: Applications of AI/ML in the Development of Piperidine Analogues
| AI/ML Application | Description | Potential Impact on this compound Analogues |
| Predictive Modeling (QSAR/ADMET) | Algorithms are trained on existing data to predict the biological activity and pharmacokinetic properties of new compounds. nih.govnih.gov | Faster identification of analogues with high potency and good drug-like properties, reducing the number of compounds that need to be synthesized and tested. |
| Virtual Screening | Large libraries of virtual compounds are computationally screened against a biological target to identify potential hits. nih.govd4-pharma.com | Rapid exploration of a vast chemical space to discover novel analogues with potential therapeutic activity. |
| De Novo Drug Design | Generative AI models design entirely new molecules with desired properties, optimized for a specific target. d4-pharma.com | Creation of innovative analogues with improved efficacy and novelty, potentially leading to new intellectual property. |
| Fragment-Based Drug Discovery (FBDD) | AI assists in the identification and optimization of molecular fragments that bind to a target, which are then linked to create a lead compound. researchgate.netresearchgate.net | Rational design of analogues by optimizing the contribution of the fluoromethoxyphenyl and piperidine moieties to target binding. |
Exploration of Novel Therapeutic Applications Beyond Established Areas
The piperidine ring is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs targeting a diverse range of conditions. nih.govencyclopedia.pubnih.gov While the specific therapeutic applications of this compound itself are not extensively documented in publicly available research, the known activities of related fluorinated and arylpiperidine compounds suggest several promising avenues for future investigation. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability, making fluorinated piperidines like the title compound particularly attractive for drug development. researchgate.netnih.gov
One of the most active areas of research for piperidine derivatives is oncology . Numerous piperidine-containing compounds have been investigated as anti-cancer agents, targeting various mechanisms. nih.gov For example, certain piperidine derivatives act as inhibitors of the JAK/STAT signaling pathway, which is crucial for the proliferation of some cancer cells. nih.gov Others have been shown to induce apoptosis in cancer cells by modulating the expression of genes like p53 and Bax. nih.gov The this compound scaffold could be explored for its potential to inhibit these or other cancer-related targets.
Neurodegenerative diseases , such as Alzheimer's disease, represent another promising therapeutic area. Piperidine derivatives have been designed as multifunctional drug candidates for Alzheimer's, targeting cholinesterases and providing neuroprotective and antioxidant effects. nih.gov The structural features of this compound make it a candidate for modification into agents that could modulate targets relevant to neurodegeneration.
The antiviral potential of piperidine derivatives is also an area of growing interest. encyclopedia.pub For example, N-benzyl piperidines have been found to inhibit the H1N1 influenza virus. encyclopedia.pub Given the urgent need for new antiviral agents, screening this compound and its analogues against a panel of viruses could uncover novel therapeutic opportunities.
Development of Radioligands for Positron Emission Tomography (PET) Imaging Studies
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in vivo. openmedscience.com This is achieved through the use of radioligands, which are molecules labeled with a positron-emitting isotope, such as Fluorine-18 (¹⁸F). openmedscience.comradiopaedia.org The development of novel PET radioligands is crucial for understanding disease mechanisms, diagnosing diseases earlier and more accurately, and monitoring the effectiveness of therapies.
The this compound structure is particularly well-suited for development as a PET radioligand. The presence of a fluorine atom provides a site for the introduction of ¹⁸F, which has an ideal half-life of approximately 110 minutes for many imaging applications. nih.gov Fluorinated piperidine derivatives have been successfully developed as PET tracers for imaging various targets in the central nervous system (CNS). nih.gov
One important class of targets is the sigma receptor (σ₁) , which is implicated in a variety of neurological and psychiatric disorders. A ¹⁸F-labeled spirocyclic piperidine derivative has been shown to be a selective and high-affinity radioligand for imaging σ₁ receptors in the brain. nih.gov This tracer demonstrated good brain uptake and target specificity in preclinical studies. nih.gov Given the structural similarities, analogues of this compound could be designed and radiolabeled to target σ₁ receptors or other CNS targets.
Another area of interest is the imaging of N-methyl-D-aspartate (NMDA) receptors , which play a critical role in learning, memory, and synaptic plasticity, and are implicated in various neurological disorders. Researchers have developed ¹⁸F-labeled compounds containing a 4-(4-fluorobenzyl)piperidine moiety to image the NR2B subunit of NMDA receptors. nih.gov While these initial tracers showed some limitations, such as defluorination in vivo, the research highlights the interest in using fluorinated piperidines for this purpose and provides valuable insights for the design of more stable radioligands. nih.gov The development of a successful ¹⁸F-labeled radioligand based on the this compound scaffold would be a valuable tool for studying the role of its target receptors in health and disease.
Table 2: Key Considerations in the Development of PET Radioligands
| Property | Importance for PET Imaging | Relevance to this compound |
| Target Affinity and Selectivity | The radioligand must bind with high affinity to the target of interest and have low affinity for other sites to ensure a clear signal. nih.gov | The scaffold can be modified to optimize binding to specific receptors (e.g., sigma receptors, NMDA receptors). |
| Blood-Brain Barrier Penetration | For neuroimaging, the radioligand must be able to cross the blood-brain barrier to reach its target in the CNS. nih.gov | The lipophilicity of the molecule, influenced by the fluoro and methoxy (B1213986) groups, can be tuned to enhance brain uptake. |
| Metabolic Stability | The radioligand should be resistant to rapid metabolism, particularly defluorination, which can lead to unwanted accumulation of radioactivity in bone. nih.govnih.gov | The position of the fluorine atom on the phenyl ring is a critical design element to minimize in vivo defluorination. |
| Radiosynthesis | The process of incorporating the ¹⁸F isotope must be efficient, rapid, and high-yielding to be practical for clinical use. nih.govnih.gov | The development of robust radiofluorination methods for electron-rich aromatic rings is an active area of research. patentdigest.org |
Advancements in Sustainable and Scalable Synthetic Processes for Piperidine Derivatives
For the synthesis of piperidine derivatives, including this compound, several innovative and sustainable methods are being explored. A key strategy is the catalytic hydrogenation of pyridine (B92270) precursors . This method is often more atom-economical and generates less waste than classical multi-step syntheses. nih.govmdpi.com For instance, palladium-catalyzed hydrogenation has been shown to be effective for accessing fluorinated piperidines and is compatible with air and moisture, which is advantageous for large-scale production. mdpi.com
Another green approach involves the use of water as a solvent. Water-mediated intramolecular cyclization reactions have been developed for the synthesis of piperidinols, avoiding the need for volatile organic solvents. nih.gov The development of one-pot, multi-component reactions is also a key aspect of sustainable synthesis, as it reduces the number of purification steps and minimizes solvent usage. nih.gov
Scalability is a critical consideration for any synthetic route intended for industrial application. Methods that are successful on a lab scale may not be directly transferable to large-scale manufacturing. Therefore, research is also focused on developing robust and reproducible processes that can be implemented in a manufacturing setting. nih.gov This includes the use of flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, which can offer better control over reaction parameters and improve safety and scalability. researchgate.net The application of these advanced synthetic strategies to this compound will be crucial for its potential development as a pharmaceutical agent.
Table 3: Comparison of Synthetic Approaches for Piperidine Derivatives
| Synthetic Approach | Advantages | Disadvantages |
| Classical Multi-Step Synthesis | Well-established and versatile. | Often involves multiple steps, harsh reagents, and significant waste generation. |
| Catalytic Hydrogenation of Pyridines | High atom economy, often uses milder conditions, and can be highly diastereoselective. mdpi.com | May require specialized equipment (e.g., high-pressure hydrogenators) and catalyst optimization. |
| Green Chemistry Approaches (e.g., water-mediated reactions, one-pot synthesis) | Environmentally friendly, reduced solvent usage, and fewer purification steps. nih.govnih.gov | May have limitations in substrate scope or require further optimization for scalability. |
| Flow Chemistry | Enhanced control over reaction parameters, improved safety, and potential for easier scale-up. researchgate.net | Requires specialized equipment and expertise in flow reactor technology. |
Q & A
Q. What are the established synthetic routes for 4-(2-Fluoro-4-methoxyphenyl)piperidine?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting piperidine with 2-fluoro-4-methoxybenzyl halides in the presence of a base (e.g., triethylamine) under inert conditions. Solvents like dichloromethane or acetonitrile are used, and purification is achieved via column chromatography or recrystallization . Kinetic studies suggest that electron-withdrawing groups (e.g., fluorine) on the aryl ring enhance reaction rates due to increased electrophilicity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical:
- ¹H NMR : Identifies proton environments (e.g., methoxy group at ~3.8 ppm, aromatic protons split by fluorine coupling).
- ¹³C NMR : Confirms the piperidine ring carbons (δ 40–60 ppm) and aryl carbons (δ 110–160 ppm).
- 19F NMR : Detects fluorine substituents (δ -110 to -120 ppm).
Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms functional groups (e.g., C-F stretch at 1100–1250 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Due to limited toxicity data, assume acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods, nitrile gloves, and protective eyewear. Store in airtight containers at 2–8°C. In case of exposure, follow CLP Regulation (EC) No 1272/2008 guidelines: rinse skin with water, seek medical attention for ingestion, and ensure proper ventilation .
Advanced Research Questions
Q. How can synthesis yields be optimized for scale-up?
- Methodological Answer : Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalyst screening : Palladium catalysts (e.g., Pd/C) enhance coupling reactions .
- Temperature control : Maintaining 50–60°C minimizes side reactions (e.g., dehalogenation).
Pilot-scale studies on analogous piperidine derivatives show that continuous flow reactors improve reproducibility and reduce reaction times by 30% .
Q. How do structural modifications (e.g., substituent position) affect biological activity?
- Methodological Answer : Computational docking and SAR studies reveal:
- Fluorine at the 2-position : Enhances binding affinity to CNS targets (e.g., σ receptors) due to increased lipophilicity and electronegativity.
- Methoxy group at the 4-position : Improves metabolic stability by reducing cytochrome P450 oxidation.
Comparative assays with 4-(4-methoxyphenyl)piperidine show a 2-fold decrease in activity, highlighting the fluorine's role in target engagement .
Q. How can contradictory pharmacological data (e.g., varying IC₅₀ values) be resolved?
- Methodological Answer : Discrepancies often arise from:
- Assay conditions : Varying pH or ionic strength alters ionization states. Standardize buffers (e.g., PBS at pH 7.4).
- Purity : HPLC purity ≥95% is critical; impurities (e.g., unreacted benzyl halides) may antagonize targets .
- Cell line variability : Use isogenic cell lines and validate results with orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
